molecular formula C10H20N2O B15258651 3-(Aminomethyl)-1-tert-butylpiperidin-2-one

3-(Aminomethyl)-1-tert-butylpiperidin-2-one

Cat. No.: B15258651
M. Wt: 184.28 g/mol
InChI Key: KNYIWJMBIBVMOB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-tert-butylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-tert-butylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with a suitable piperidinone precursor under controlled conditions. The reaction typically requires the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-tert-butylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-1-tert-butylpiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-1-tert-butylpiperidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and its overall stability .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(aminomethyl)-1-tert-butylpiperidin-2-one

InChI

InChI=1S/C10H20N2O/c1-10(2,3)12-6-4-5-8(7-11)9(12)13/h8H,4-7,11H2,1-3H3

InChI Key

KNYIWJMBIBVMOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)CN

Origin of Product

United States

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